molecular formula C13H15NO6 B4008898 1-(7-nitro-2,3-dihydro-1,4-benzodioxin-6-yl)propyl acetate

1-(7-nitro-2,3-dihydro-1,4-benzodioxin-6-yl)propyl acetate

Cat. No.: B4008898
M. Wt: 281.26 g/mol
InChI Key: NVRQCSAIOZHSQA-UHFFFAOYSA-N
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Description

1-(7-nitro-2,3-dihydro-1,4-benzodioxin-6-yl)propyl acetate is an organic compound with a complex structure that includes a benzodioxin ring substituted with a nitro group and a propyl acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(7-nitro-2,3-dihydro-1,4-benzodioxin-6-yl)propyl acetate typically involves multiple steps. One common method starts with the nitration of 2,3-dihydro-1,4-benzodioxin to introduce the nitro group at the 7-position. This is followed by the alkylation of the resulting nitro compound with propyl acetate under suitable conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-(7-nitro-2,3-dihydro-1,4-benzodioxin-6-yl)propyl acetate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used to substitute the acetate group.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can yield a variety of functionalized derivatives.

Scientific Research Applications

1-(7-nitro-2,3-dihydro-1,4-benzodioxin-6-yl)propyl acetate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antibacterial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(7-nitro-2,3-dihydro-1,4-benzodioxin-6-yl)propyl acetate involves its interaction with molecular targets in biological systems. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also interact with specific enzymes or receptors, modulating their activity and influencing cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    2,3-dihydro-1,4-benzodioxin: A precursor in the synthesis of the target compound.

    6-nitro-2,3-dihydro-1,4-benzodioxin: A closely related compound with similar structural features.

    1,4-benzodioxane: Another related compound with a similar core structure.

Uniqueness

1-(7-nitro-2,3-dihydro-1,4-benzodioxin-6-yl)propyl acetate is unique due to the presence of both the nitro group and the propyl acetate moiety, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)propyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO6/c1-3-11(20-8(2)15)9-6-12-13(19-5-4-18-12)7-10(9)14(16)17/h6-7,11H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVRQCSAIOZHSQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC2=C(C=C1[N+](=O)[O-])OCCO2)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(7-nitro-2,3-dihydro-1,4-benzodioxin-6-yl)propyl acetate
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1-(7-nitro-2,3-dihydro-1,4-benzodioxin-6-yl)propyl acetate
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1-(7-nitro-2,3-dihydro-1,4-benzodioxin-6-yl)propyl acetate
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1-(7-nitro-2,3-dihydro-1,4-benzodioxin-6-yl)propyl acetate
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1-(7-nitro-2,3-dihydro-1,4-benzodioxin-6-yl)propyl acetate
Reactant of Route 6
1-(7-nitro-2,3-dihydro-1,4-benzodioxin-6-yl)propyl acetate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.